molecular formula C15H13Cl2NO B2899941 4-chloro-N-(2-chloro-1-phenylethyl)benzamide CAS No. 338963-24-9

4-chloro-N-(2-chloro-1-phenylethyl)benzamide

Cat. No.: B2899941
CAS No.: 338963-24-9
M. Wt: 294.18
InChI Key: QBJNAWSXHBAAPV-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-chloro-1-phenylethyl)benzamide, also known as 4-Chloro-N-phenyl-2-chlorobenzamide or 4-chloro-N-phenyl-2-chlorobenzamide, is an organic compound classified as an aromatic amide. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has a variety of applications, including its use in synthetic organic chemistry and in the development of new drugs. It has been studied for its potential medicinal properties, such as its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

4-Chloro-N-(2-chloro-1-phenylethyl)benzamide has been studied for its potential medicinal properties. It has been found to modulate the activity of certain enzymes and receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease.

Mechanism of Action

4-Chloro-N-(2-chloro-1-phenylethyl)benzamide has been found to act as an agonist at the GABA-A receptor. This receptor is involved in the regulation of anxiety and sleep. When this compound binds to the receptor, it activates it, resulting in the release of the neurotransmitter GABA. This neurotransmitter is responsible for the inhibition of neuronal activity, resulting in a calming effect.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. When this enzyme is inhibited, the levels of acetylcholine in the brain increase, resulting in improved memory and cognitive function. This compound has also been found to reduce anxiety and improve sleep quality.

Advantages and Limitations for Lab Experiments

The Ullmann reaction used to synthesize 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide is highly efficient and produces the desired product in high yields. This makes it an ideal choice for laboratory experiments. However, the reaction requires the use of a copper catalyst, which can be difficult to obtain and can be toxic if handled improperly.

Future Directions

Future research on 4-Chloro-N-(2-chloro-1-phenylethyl)benzamide could focus on its potential use in the treatment of Alzheimer’s disease. This compound has shown promise in modulating the activity of certain enzymes and receptors involved in the regulation of memory and cognitive function. Additionally, further research could be conducted to explore the compound’s potential use in the treatment of anxiety and sleep disorders. Finally, further research could be conducted to explore the compound’s potential use as a drug delivery system.

Synthesis Methods

4-Chloro-N-(2-chloro-1-phenylethyl)benzamide can be synthesized by a process known as the Ullmann reaction. This reaction involves the coupling of an aryl halide, such as 2-chloro-1-phenylethyl bromide, with an amide, such as 4-chlorobenzamide, in the presence of a copper catalyst. This reaction is highly efficient and produces the desired product in high yields.

Properties

IUPAC Name

4-chloro-N-(2-chloro-1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-10-14(11-4-2-1-3-5-11)18-15(19)12-6-8-13(17)9-7-12/h1-9,14H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNAWSXHBAAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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